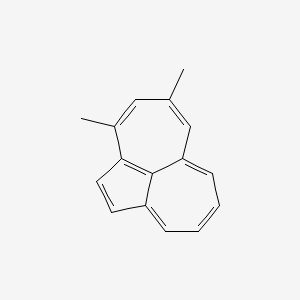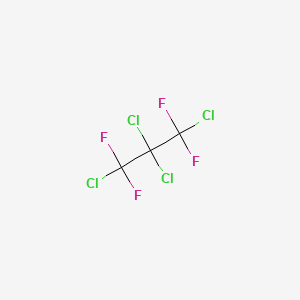
Pentamanganese silicide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentamanganese silicide is a compound consisting of manganese and silicon atoms It is a type of metal silicide, which are compounds formed between silicon and metals These compounds are known for their unique properties, such as high thermal stability, low electrical resistivity, and good mechanical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentamanganese silicide can be synthesized through various methods. One common approach involves the solid-phase reaction of manganese and silicon. This process typically requires high temperatures to facilitate the reaction between the two elements. For instance, a thin layer of manganese can be deposited onto a silicon substrate, followed by annealing at temperatures above 850°C to form the silicide .
Industrial Production Methods
In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and uniformity. Methods such as chemical vapor deposition (CVD) and molecular beam epitaxy (MBE) are often employed. These techniques allow for precise control over the composition and structure of the resulting silicide, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Pentamanganese silicide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions
Oxidation: this compound can be oxidized in the presence of oxygen at elevated temperatures. This reaction typically results in the formation of manganese oxides and silicon dioxide.
Reduction: Reduction reactions may involve the use of reducing agents such as hydrogen gas. These reactions can convert manganese oxides back to manganese silicide.
Substitution: Substitution reactions can occur when this compound is exposed to other metal halides, leading to the formation of new silicide compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound typically yields manganese oxides and silicon dioxide, while reduction reactions can regenerate the original silicide.
Wissenschaftliche Forschungsanwendungen
Pentamanganese silicide has a wide range of scientific research applications due to its unique properties
Wirkmechanismus
The mechanism by which pentamanganese silicide exerts its effects is primarily related to its electronic and thermal properties. The compound’s low electrical resistivity allows for efficient electron transport, making it useful in electronic applications. Additionally, its high thermal stability ensures that it can withstand high temperatures without degrading, which is crucial for thermoelectric and spintronic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Manganese silicide (MnSi): This compound has similar properties to pentamanganese silicide but differs in its stoichiometry and crystal structure.
Nickel silicide (NiSi): Known for its low resistivity and high thermal stability, nickel silicide is another commonly used metal silicide in electronics.
Cobalt silicide (CoSi2): This compound is used in similar applications as this compound, particularly in integrated circuits due to its low resistivity.
Uniqueness
This compound stands out due to its unique combination of properties, including high thermal stability, low electrical resistivity, and good mechanical properties. These characteristics make it particularly suitable for applications in thermoelectric materials and spintronics, where other silicides may not perform as well.
Eigenschaften
CAS-Nummer |
12196-74-6 |
|---|---|
Molekularformel |
Mn5Si |
Molekulargewicht |
302.775 g/mol |
InChI |
InChI=1S/5Mn.Si |
InChI-Schlüssel |
XINITVMPHIPLDY-UHFFFAOYSA-N |
Kanonische SMILES |
[Si].[Mn].[Mn].[Mn].[Mn].[Mn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-ethyl-1-methyl-3H-pyrrolo[1,2-a]benzimidazole](/img/structure/B13744611.png)
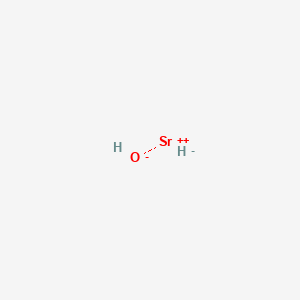
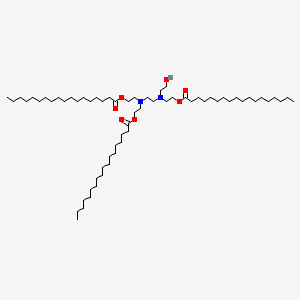

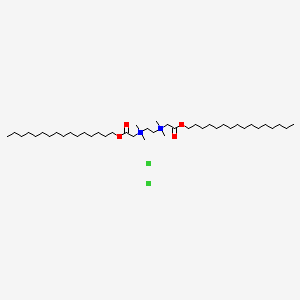

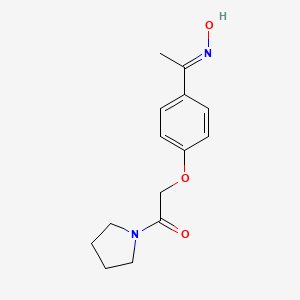
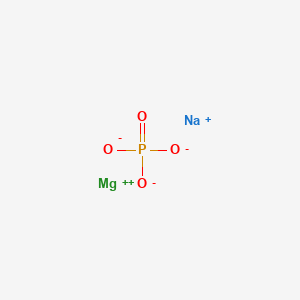
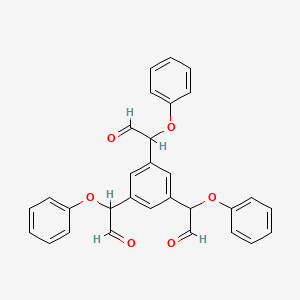
![2-[4-[2-[diethyl(methyl)azaniumyl]ethoxycarbonyl]-2,5-diphenylfuran-3-carbonyl]oxyethyl-diethyl-methylazanium;diiodide](/img/structure/B13744668.png)
